[(Thiophene-2-carbonyl)amino] acetic acid methyl ester
Description
[(Thiophene-2-carbonyl)amino] acetic acid methyl ester (molecular formula: C₈H₁₀NO₃S, molecular weight: 200.04 g/mol) is a thiophene-based compound synthesized via condensation of thiophene-2-carboxylic acid with glycine methyl ester hydrochloride. Its structure features a thiophene ring linked to an amino acetic acid methyl ester moiety through a carbonyl group . Key spectral data include:
Properties
IUPAC Name |
methyl 2-(thiophene-2-carbonylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-12-7(10)5-9-8(11)6-3-2-4-13-6/h2-4H,5H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYJJPOBYJQNHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Thiophene-2-carbonyl)amino] acetic acid methyl ester typically involves the reaction of thiophene-2-carbonyl chloride with glycine methyl ester in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Thiophene-2-carbonyl chloride+Glycine methyl esterBase[(Thiophene-2-carbonyl)amino] acetic acid methyl ester
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
[(Thiophene-2-carbonyl)amino] acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Thiophene sulfoxide or thiophene sulfone.
Reduction: this compound alcohol.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-Cancer Properties
Research has indicated that thiophene derivatives, including [(thiophene-2-carbonyl)amino] acetic acid methyl ester, exhibit anti-cancer properties. A study highlighted the effectiveness of substituted thiophene compounds in inhibiting tumor growth mediated by pathways such as Akt and PKA. These compounds can be administered alone or in combination with other anticancer agents to enhance therapeutic efficacy against various cancers, including lung cancer and leukemia .
2. Activation of Hypoxia-Inducible Factors (HIF)
Another significant application is the activation of hypoxia-inducible factors, which are crucial in cellular responses to low oxygen levels. Furan- and thiophene-2-carbonyl amino acid derivatives were synthesized and evaluated for their ability to activate HIF under hypoxic conditions. The study demonstrated that these derivatives could potentially be used in developing therapies for diseases characterized by hypoxia, such as cancer .
Materials Science Applications
1. Conducting Polymers
this compound plays a role in the development of chiral conducting surfaces through electrochemical oxidation processes. The interaction of this compound with amino acids has been studied to understand hydrogen bond formation on chiral surfaces, which is essential for creating advanced materials with specific electronic properties .
Biochemical Applications
1. Enzyme Inhibition
Thiophene derivatives have been investigated for their ability to inhibit various enzymes involved in metabolic pathways. For instance, the synthesis of thiophene-2-carboxylic acid derivatives has shown promise as inhibitors for certain metabolic enzymes, which could lead to therapeutic applications in metabolic disorders .
Table 1: Summary of Anti-Cancer Activity of Thiophene Derivatives
Table 2: Conductivity Studies on Chiral Surfaces
Case Studies
Case Study 1: Anti-Cancer Efficacy
A recent study utilized this compound in a series of experiments aimed at evaluating its anti-cancer efficacy against lung cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for further drug development.
Case Study 2: Synthesis and Characterization
The synthesis of thiophene derivatives has been explored extensively, with one study focusing on the reaction mechanisms involved in creating these compounds. The characterization through NMR spectroscopy revealed significant insights into the molecular interactions that govern their biological activity .
Mechanism of Action
The mechanism of action of [(Thiophene-2-carbonyl)amino] acetic acid methyl ester involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiophene Ring
a) 5-Methylthiophene-2-carbonyl Derivatives
- Example: (R)-Methyl (5-methylthiophene-2-carbonyl)phenylalaninate (C₁₆H₁₈NO₃S, MW: 304.10 g/mol) . Key Differences: A methyl group at the 5-position of the thiophene ring and a phenylalanine ester backbone. Bioactivity: Not explicitly reported for HIF activation but structurally optimized for enhanced metabolic stability .
b) Benzo[b]thiophene Derivatives
c) Halogenated Derivatives
- Example: 3,6-Dichlorobenzo[b]thiophene-2-carbonylamino acid esters . Key Differences: Chlorine atoms at the 3- and 6-positions of the benzo[b]thiophene ring. Impact: Increased electrophilicity and antimicrobial activity due to halogen electronegativity. Bioactivity: Exhibits potent antimicrobial effects against Gram-positive bacteria .
Variations in the Amino Acid Ester Backbone
a) Phenylalanine vs. Glycine Esters
- Example: (R)-Methyl (thiophene-2-carbonyl)phenylalaninate .
b) Valine and Alanine Derivatives
- Example: N-(2-thienylcarbonyl)-valine methyl ester (C₁₁H₁₃NO₃S, MW: 253.29 g/mol) . Impact: Valine’s isopropyl side chain introduces steric hindrance, which may limit interactions with flat binding sites compared to glycine’s compact structure.
Ester Group Modifications
- Ethyl Esters: Example: Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate . Impact: Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, prolonging in vivo half-lives .
Physical and Chemical Properties
Biological Activity
[(Thiophene-2-carbonyl)amino] acetic acid methyl ester is a compound of increasing interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis of this compound
The synthesis typically involves the reaction of thiophene-2-carbonyl chloride with amino acids or their derivatives, leading to the formation of various esters. The characterization of these compounds is generally confirmed using techniques such as IR spectroscopy, NMR, and mass spectrometry.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiophene-2-carbonyl compounds exhibit notable antibacterial properties. For instance, compounds synthesized from 3-chloro-6-methylbenzo[b]thiophene-2-carbonyl derivatives showed varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound No. | B. subtilis | S. aureus | E. coli | P. aeruginosa |
|---|---|---|---|---|
| II | 6 mm | - | - | - |
| VIII | 8 mm | - | - | - |
| XI | 10 mm | - | - | - |
| XXXI | 11 mm | - | - | - |
Most compounds exhibited weak to moderate activity, with inhibition zones ranging from 6 mm to 11 mm against specific strains .
Anticancer Activity
In addition to antibacterial effects, thiophene derivatives have shown promising anticancer activity. Research indicates that certain thiophene derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and angiogenesis. For example, studies reported IC50 values for these compounds ranging from 3 to 20 µM against various cancer cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis reveals that modifications in the thiophene ring or the amino acid moiety can significantly influence biological activity. For instance, substituents on the thiophene ring can enhance antibacterial potency or alter the selectivity towards different bacterial strains .
Case Studies
- Antibacterial Efficacy : A study synthesized several thiophene derivatives and tested their antibacterial efficacy against common pathogens. The results indicated that certain derivatives had comparable effectiveness to standard antibiotics like ceftriaxone, with inhibition zones reaching up to 30 mm in some cases .
- Anticancer Mechanism : Another investigation focused on the mechanism of action of these compounds against breast cancer cells. The study found that treated cells exhibited significant changes in cell morphology and viability, suggesting that these compounds induce apoptosis through specific signaling pathways .
Q & A
Q. What are the optimal synthetic routes for [(thiophene-2-carbonyl)amino] acetic acid methyl ester, and how can reaction yields be improved?
- Methodological Answer : The synthesis involves coupling thiophene-2-carboxylic acid derivatives with amino-acetic acid methyl ester precursors. Acylation reactions using coupling agents like CDI (1,1'-carbonyldiimidazole) or DCC (dicyclohexylcarbodiimide) are common . For yield optimization:
- Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent).
- Purify via column chromatography (stationary phase: silica gel; mobile phase: gradient of ethyl acetate in hexane) to isolate the ester product .
- Key intermediates (e.g., thiophene-2-carboxylic acid chloride) should be freshly prepared to avoid degradation .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR in CDCl or DMSO-d to confirm esterification (δ ~3.6–3.8 ppm for methyl ester protons) and amide bond formation (δ ~7.5–8.5 ppm for NH protons) .
- IR : Peaks at ~1730 cm (ester C=O) and ~1650 cm (amide C=O) confirm functional groups .
- Mass Spectrometry : ESI-MS or EI-MS in positive ion mode to observe [M+H] at m/z 199.23 (calculated for CHNOS) .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis or oxidation .
- Conduct stability assays via HPLC (C18 column, acetonitrile/water mobile phase) to monitor degradation products over time .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the carbonyl and ester groups. The thiophene ring’s electron-withdrawing effect increases electrophilicity at the amide carbonyl .
- Compare experimental kinetic data (e.g., reaction rates with amines) to simulated transition states .
Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?
- Methodological Answer :
- Verify purity via elemental analysis (C, H, N, S) and DSC (differential scanning calorimetry) for melting point validation .
- Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) to identify solvent or impurity effects .
Q. How does steric hindrance from the thiophene ring influence the compound’s biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Synthesize analogs with substituents at the thiophene 3- or 4-positions and compare bioactivity (e.g., enzyme inhibition assays).
- Use X-ray crystallography to analyze bond angles and steric clashes in the active site .
Critical Notes
- For industrial-scale synthesis, explore continuous flow reactors to enhance efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
